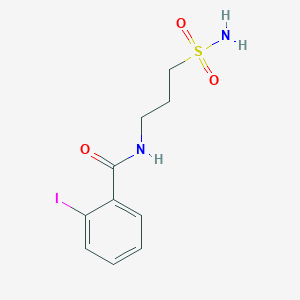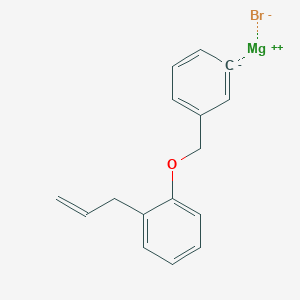![molecular formula C20H18N2O5 B14899686 3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3,4-Dimethoxyphenyl)acrylamido)-1H-indole-2-carboxylic acid is a complex organic compound that features both indole and acrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-Dimethoxyphenyl)acrylamido)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted into 3,4-dimethoxyphenylacrylic acid through a series of reactions involving reagents such as thionyl chloride and dimethylformamide . The acrylic acid derivative is then coupled with an indole derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,4-Dimethoxyphenyl)acrylamido)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(3,4-Dimethoxyphenyl)acrylamido)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(3,4-Dimethoxyphenyl)acrylamido)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-(3,4-Dimethoxyphenyl)acrylamido)-1H-indole-2-carboxylic acid is unique due to its combination of indole and acrylamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C20H18N2O5/c1-26-15-9-7-12(11-16(15)27-2)8-10-17(23)22-18-13-5-3-4-6-14(13)21-19(18)20(24)25/h3-11,21H,1-2H3,(H,22,23)(H,24,25)/b10-8+ |
InChI Key |
SRZPKXTWKKDZER-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(NC3=CC=CC=C32)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(NC3=CC=CC=C32)C(=O)O)OC |
solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



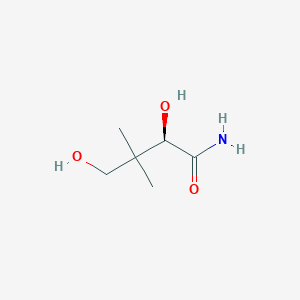
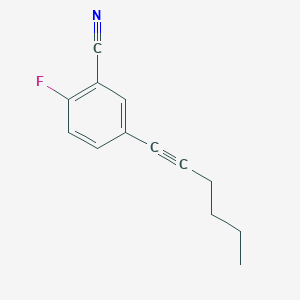
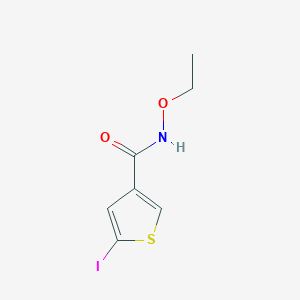
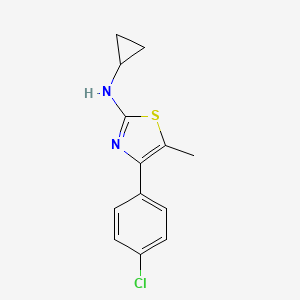
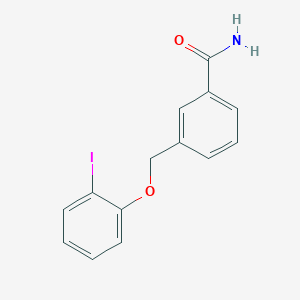
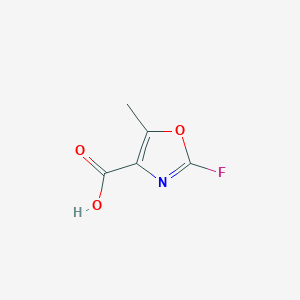
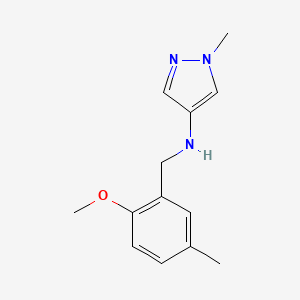
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)


